7-Fluoro-6-iodobenzo[b]furan-3(2H)-one
Description
Properties
Molecular Formula |
C8H4FIO2 |
|---|---|
Molecular Weight |
278.02 g/mol |
IUPAC Name |
7-fluoro-6-iodo-1-benzofuran-3-one |
InChI |
InChI=1S/C8H4FIO2/c9-7-5(10)2-1-4-6(11)3-12-8(4)7/h1-2H,3H2 |
InChI Key |
UUJLRTZEIITXBM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=C(C=C2)I)F |
Origin of Product |
United States |
Synthetic Methodologies for 7 Fluoro 6 Iodobenzo B Furan 3 2h One and Analogous Polyhalogenated Benzofuranones
General Approaches to the Benzofuranone Core Synthesis
The construction of the benzofuranone heterocyclic system is a focal point in organic synthesis due to its presence in numerous biologically active compounds and natural products. wikipedia.org General strategies often rely on the formation of a key carbon-oxygen bond to close the furanone ring, starting from appropriately substituted phenolic precursors.
Intramolecular Cyclization Strategies
Intramolecular cyclization represents one of the most direct and common methods for assembling the benzofuranone core. These reactions typically involve a phenol (B47542) derivative bearing a side chain that can undergo a ring-closing reaction onto the aromatic ring or the phenolic oxygen.
A flexible and powerful method for the synthesis of benzofuran-3(2H)-ones involves the gold-catalyzed cycloisomerization of ortho-alkynyl phenols in the presence of an alcohol or carboxylic acid. wikipedia.org This reaction proceeds efficiently using a gold catalyst, such as Ph₃PAuCl, in combination with an oxidant like Selectfluor and a trifluoromethanesulfonic acid (TfOH) additive. wikipedia.org The process is notable for its good chemoselectivity and broad substrate scope, affording 2,2-disubstituted benzofuran-3(2H)-ones in moderate to good yields. wikipedia.org The reaction is typically conducted at elevated temperatures (e.g., 70°C) in a solvent like acetonitrile (B52724). wikipedia.org The versatility of this method suggests its potential application for synthesizing halogenated analogs by using appropriately substituted o-alkynyl phenol starting materials.
Table 1: Examples of Gold-Catalyzed Benzofuranone Synthesis This table is illustrative of the general methodology and does not include the specific target compound.
| o-Alkynyl Phenol Substrate | Reagent (Alcohol/Acid) | Catalyst System | Product | Yield | Reference |
| 2-(Phenylethynyl)phenol | Methanol | Ph₃PAuCl, Selectfluor, TfOH | 2-Methoxy-2-phenylbenzo[b]furan-3(2H)-one | Good | wikipedia.org |
| 4-Methyl-2-(phenylethynyl)phenol | Ethanol | Ph₃PAuCl, Selectfluor, TfOH | 2-Ethoxy-5-methyl-2-phenylbenzo[b]furan-3(2H)-one | Good | wikipedia.org |
| 2-(Hex-1-yn-1-yl)phenol | Acetic Acid | Ph₃PAuCl, Selectfluor, TfOH | 2-Acetoxy-2-butylbenzo[b]furan-3(2H)-one | Moderate | wikipedia.org |
Electrophilic cyclization is a foundational strategy in heterocyclic synthesis. A highly relevant variant for generating halogenated lactones is halolactonization, a reaction first reported by M. J. Bougalt in 1904. nih.gov This reaction involves the formation of a lactone ring through the addition of an oxygen nucleophile and a halogen electrophile across a carbon-carbon double or triple bond. nih.gov
In the context of producing a 6-iodobenzofuranone, a hypothetical but mechanistically sound approach would be the iodolactonization of a suitably substituted precursor, such as a 2-(3-fluorophenoxy)acrylic acid derivative. The mechanism proceeds via the formation of a positively charged iodonium (B1229267) ion from the unsaturated bond, which is then subjected to intramolecular nucleophilic attack by the carboxylic acid's oxygen atom. nih.gov This pathway is particularly effective for synthesizing lactones under mild conditions and directly incorporates the versatile iodine atom into the product. nih.gov While bromolactonization and chlorolactonization are also known, iodolactonization is often preferred due to fewer competing side reactions. nih.gov The regioselectivity of the attack typically places the incoming nucleophile at the more substituted carbon of the halonium ion, which is better able to stabilize a partial positive charge. nih.gov
Tandem and Cascade Reaction Sequences
Tandem and cascade reactions offer an elegant and efficient approach to complex molecules from simpler starting materials in a single pot, minimizing waste and improving operational efficiency. These sequences can be designed to rapidly construct the benzofuranone skeleton.
The benzofuranone core can be synthesized without the use of transition metals. One such method involves the oxidative cyclization of alkynyl aryl ethers. nih.gov In this approach, readily available phenols are converted into substituted aryl alkynyl ethers. These substrates then react with an N-oxide, which acts as an oxidant, in the presence of catalytic amounts of a Brønsted acid (like HBF₄, TfOH, or HNTf₂) to yield the desired benzofuranones. nih.gov This reaction demonstrates that activated alkynes can serve as α-oxy carbene precursors even without a metal catalyst. nih.gov An alternative metal-free route involves the treatment of existing benzofurans with an oxidant such as Selectfluor, often in the presence of an acid, to generate the benzofuranone structure. wikipedia.org
Lewis acids are effective catalysts for a variety of organic transformations, including cascade reactions to form benzofuranones. youtube.com One notable example is the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups, which can be programmed to produce highly substituted benzofuranones. This reaction is promoted by a Lewis acid, such as aluminum chloride (AlCl₃), often in conjunction with a protic acid like trifluoroacetic acid (TFA). The selection of the Lewis acid and protic acid can be optimized to achieve high yields. For instance, while various boron and aluminum-based Lewis acids can promote the reaction, a combination of AlCl₃ and TFA has been shown to be effective. This method's ability to create complex substitution patterns makes it a potentially valuable tool for accessing polyhalogenated benzofuranone systems.
Table 2: Evaluation of Catalysts in a Lewis Acid-Promoted Benzofuranone Synthesis This table is illustrative of a general cascade methodology and does not include the specific target compound.
| Lewis Acid | Protic Acid (mol %) | Temperature (°C) | Yield | Reference |
| AlCl₃ | None | 120 | Moderate | |
| AlCl₃ | TFA (20) | 80 | Good | |
| AlCl₃ | TFA (20) | 120 | Optimal | |
| B(OH)₃ | TFA (20) | 120 | Moderate | |
| BF₃·OEt₂ | TFA (20) | 120 | Moderate | |
| Al(OiPr)₃ | TFA (20) | 120 | Moderate |
Palladium-Catalyzed Annulation Methods
Palladium catalysis is a cornerstone in the synthesis of benzofuran (B130515) and benzofuranone structures due to its efficiency and functional group tolerance. nih.gov These methods often involve the formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds in a single cascade, providing rapid access to the heterocyclic core from readily available starting materials. organic-chemistry.orgrsc.org Strategies such as the Sonogashira coupling followed by intramolecular cyclization, and Heck-type oxyarylation pathways are prominent in the literature for building these scaffolds. nih.govnih.govresearchgate.net A notable approach describes the regioselective tandem α-arylation and intramolecular O-arylation of benzylketones with 1,2,3-triiodobenzenes to yield 7-iodobenzo[b]furans, highlighting a direct route to iodine-substituted systems. nih.gov
C-H Activation/Lactonization Processes
A powerful strategy for benzofuranone synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. nih.gov Palladium(II)-catalyzed C-H activation of phenylacetic acids, followed by an intramolecular C-O bond formation, directly affords benzofuran-2-ones. organic-chemistry.org This method leverages a Pd(II)/Pd(IV) catalytic cycle and offers a direct route from simple starting materials. nih.gov The reaction's scope is broad, accommodating various substituents on the phenylacetic acid. For instance, α,α-dialkyl and non-symmetric alkyl groups at the alpha position of the phenylacetic acid provide the corresponding benzofuranone products in good to excellent yields. nih.gov Furthermore, the development of mono-N-protected amino acid (MPAA) ligands has enabled an enantioselective variant of this reaction, proceeding through a desymmetrization of the starting material to furnish chiral benzofuran-2-ones with high enantioselectivity. nih.gov
Table 1: Substrate Scope for Pd(II)-Catalyzed C-H Lactonization of Phenylacetic Acids
| Entry | Starting Material (Substituent) | Product Yield |
|---|---|---|
| 1 | α,α-dimethyl | 85% |
| 2 | α,α-diethyl | 88% |
| 3 | α,α-dibutyl | 92% |
| 4 | α-ethyl, α-methyl | 84% |
| 5 | α-methyl, α-propyl | 89% |
Data sourced from studies on Pd(II)-catalyzed C-H activation/C-O bond formation. nih.gov
Hydroesterification of Alkenylphenols
Palladium-catalyzed hydroesterification of alkenylphenols presents another effective route to benzofuranones and other lactones. organic-chemistry.org This method utilizes phenyl formate (B1220265) as a carbon monoxide (CO) surrogate, enabling the synthesis of various lactones with high yields and regioselectivity. The reaction proceeds by adding a formyl group and a hydrogen atom across the double bond of the alkenylphenol, followed by intramolecular cyclization to form the lactone ring. The use of chiral ligands in this process has been shown to induce asymmetry, with one reported case achieving an enantiomeric excess (ee) of 76%. organic-chemistry.org This demonstrates the potential for developing asymmetric variants for the synthesis of optically active benzofuranone derivatives.
Photochemical Transformations in Benzofuranone Construction
Photochemical methods offer a metal-free alternative for the construction of benzofuran rings. These reactions often proceed under mild conditions and can provide access to unique substitution patterns. One such method involves the one-step photochemical reaction between 2-chlorophenol (B165306) derivatives and terminal alkynes. nih.gov This process is proposed to occur via an aryl cation intermediate, leading to the tandem formation of an aryl-C and a C-O bond. nih.gov The use of inexpensive and readily available chlorophenols instead of their bromo or iodo counterparts makes this procedure environmentally and economically attractive. nih.gov Another photochemical approach utilizes visible light in the presence of FeCl₃ and trifluoroacetic acid (TFA) to synthesize (phenylthio)naphtho[2,1-b]furans from 2-naphthol, thiophenol, and phenylacetylene, proceeding through an electron donor-acceptor (EDA) complex. researchgate.net These examples showcase the utility of light-induced transformations in heterocyclic synthesis.
Asymmetric Synthesis of Benzofuranone Derivatives
The development of asymmetric methods to synthesize chiral benzofuranones is of significant interest due to the prevalence of these scaffolds in biologically active molecules. Key strategies involve the use of chiral catalysts to control the stereochemical outcome of the reaction, leading to products with high enantiopurity.
Decarboxylative Asymmetric Allylic Alkylation
The palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has emerged as a robust method for the enantioselective synthesis of sterically hindered benzofuran-3(2H)-ones bearing a quaternary α-aryl stereocenter. researchgate.netresearchgate.net This reaction typically involves the use of α-aryl-β-keto allyl ester substrates, which undergo decarboxylation to form a palladium-enol intermediate. Subsequent allylic alkylation, guided by a chiral ligand, establishes the stereocenter. researchgate.net The (R,R)-ANDEN phenyl Trost ligand is particularly effective for this transformation, affording α-aryl-α-allyl benzofuran-3(2H)-ones in moderate to high yields and with enantioselectivities up to 96% ee. researchgate.net The success of the reaction is often dependent on the substitution pattern of the aryl group, with di-ortho-substituted and naphthyl-containing substrates providing the best results. researchgate.net This methodology has also been applied to the dearomative asymmetric allylic alkylation (AAA) of benzofurans to synthesize complex natural products like flavaglines. thieme-connect.de
Table 2: Ligand Effects on Enantioselective Decarboxylative Allylic Alkylation
| Ligand | Product Yield | Enantiomeric Excess (ee) |
|---|---|---|
| (R,R)-ANDEN phenyl Trost | High | Up to 96% |
| Trost Ligand L10 | --- | -20% |
| New Trost-type Ligand L12 | --- | 65% |
| PHOX | Good | --- |
Data compiled from studies on Pd-catalyzed DAAA reactions. researchgate.netthieme-connect.de
N-Heterocyclic Carbene (NHC)-Catalyzed Asymmetric Conjugate Addition
N-Heterocyclic carbenes (NHCs) have proven to be versatile organocatalysts for a variety of transformations, including the asymmetric synthesis of benzofuranones. nih.govacs.org One powerful application is in the asymmetric conjugate addition of 3-substituted benzofuranones to electrophiles like maleimides. thieme-connect.com This reaction, which operates through noncovalent interactions between a specifically designed NHC and the substrates, can generate challenging benzofuranone derivatives with adjacent all-carbon quaternary and tertiary stereocenters. thieme-connect.com The process affords functionalized benzofuranones in good yields and with high enantiomeric excess. thieme-connect.comresearchgate.net The catalytic cycle is believed to involve the formation of a chiral ion-pair between the enolate of the benzofuranone and the azolium salt of the NHC, which directs the stereoselective addition to the Michael acceptor. researchgate.net
Table 3: NHC-Catalyzed Asymmetric Conjugate Addition of 3-Aryl-2-benzofuranone to Maleimide
| Entry | NHC Catalyst | Base | Temperature | Yield | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| 1 | Azolium salt 1e | LiHMDS | -78 °C | 82% | 1:1 |
Reaction conditions involved 3-Aryl-2-substituted benzofuranone, maleimide, NHC catalyst, and base in toluene. Data from a representative example. thieme-connect.com
Regioselective Fluorination Strategies for Benzofuranone Derivatives
The introduction of a fluorine atom into a specific position on the benzofuranone ring is a significant challenge in synthetic organic chemistry. The high reactivity of many fluorinating agents and the potential for multiple reactive sites on the substrate demand carefully designed strategies to ensure regioselectivity.
Direct Fluorination Approaches
Direct fluorination involves the introduction of a fluorine atom onto a pre-formed benzofuranone or a suitable precursor. This can be achieved through electrophilic or electrochemical methods.
Electrophilic fluorinating agents are reagents that deliver an electrophilic fluorine species ("F+") to a nucleophilic substrate. rsc.org Among the most common and versatile of these are the N-F class of reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). rsc.orgwikipedia.org These reagents are often favored due to their stability, ease of handling, and predictable reactivity. rsc.org
The fluorination of benzofuranone derivatives with Selectfluor typically proceeds by the reaction of an enol or enolate intermediate with the electrophilic fluorine source. For instance, an efficient protocol has been developed for the synthesis of 3-fluoro-2-hydroxy-2-substituted benzo[b]furans using Selectfluor™ in a mixture of acetonitrile and water. nih.govrsc.org These products can then be converted to the corresponding 3-fluorinated-2-substituted benzo[b]furans. nih.govrsc.org The regioselectivity of the fluorination is directed by the position of the enolate formation, which is influenced by the existing substituents on the benzofuranone ring. In the context of synthesizing a 7-fluoro-benzofuranone derivative, a plausible strategy would involve the fluorination of a 6-iodobenzofuran-3(2H)-one precursor. The electron-donating character of the oxygen atom at position 1 and the nature of other substituents on the aromatic ring would direct the electrophilic attack.
A study by Xia and colleagues demonstrated the use of Selectfluor as an oxidant in a gold-catalyzed cycloisomerization of o-alkynyl phenols to produce benzofuran-3(2H)-ones, highlighting its role in facilitating the formation of the heterocyclic core which could subsequently be functionalized. nih.gov Furthermore, direct regioselective fluorination of ketones, including cyclic systems, to α-fluoroketones can be achieved in water using Selectfluor, with an ionic amphiphile like sodium dodecyl sulfate (B86663) (SDS) acting as a promoter. organic-chemistry.org
Table 1: Examples of Electrophilic Fluorination using Selectfluor
| Substrate Type | Product Type | Reagent System | Reference |
| 2-substituted benzo[b]furans | 3-fluoro-2-hydroxy-2-substituted benzo[b]furans | Selectfluor™, MeCN/H₂O | nih.govrsc.org |
| o-alkynyl phenols | benzofuran-3(2H)-ones | Ph₃PAuCl, Selectfluor, TfOH, MeCN | nih.gov |
| Cyclic and acyclic ketones | α-fluoroketones | Selectfluor, Sodium dodecyl sulfate (SDS), Water | organic-chemistry.org |
| Aliphatic carboxylic acids | Alkyl fluorides | Selectfluor, AgNO₃, Aqueous solution | organic-chemistry.org |
Electrochemical fluorination (ECF) offers an alternative pathway for the direct introduction of fluorine. lew.ro This method can avoid the use of expensive and highly reactive chemical fluorinating agents by generating a reactive fluorine species or a reactive substrate cation at an electrode surface. lew.ronih.gov ECF can be particularly useful for the fluorination of electron-rich aromatic and heteroaromatic rings. nih.gov
In a typical ECF process for a benzofuranone derivative, the organic molecule is oxidized at the anode in the presence of a fluoride (B91410) ion source, such as Et₃N·3HF or Et₄NF·4HF. lew.ro This oxidation can generate a radical cation or a dication, which then reacts with the fluoride anion. The regioselectivity of the fluorination is governed by the electron density of the electrochemically generated intermediate. For compounds with low oxidation potentials, Et₃N·3HF has been found to be an effective electrolyte. lew.ro
A recent development in this area is the "cation pool" method, where a stable carbocation is generated electrochemically at low temperature and then reacted with a fluoride source in a separate step. nih.gov This technique allows for late-stage fluorination under non-oxidative conditions. nih.gov While specific examples of the electrochemical fluorination of 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one are not prevalent in the literature, the general principles of ECF suggest it as a viable, albeit less common, approach for the synthesis of such polyhalogenated systems. lew.ronih.govresearchgate.net
Table 2: Key Features of Electrochemical Fluorination
| Feature | Description | Reference |
| Principle | Anodic oxidation of an organic substrate in the presence of a fluoride source. | lew.ro |
| Advantages | Avoids harsh chemical reagents; can be highly selective. | lew.ro |
| Common Electrolytes | Et₃N·3HF, Et₄NF·4HF. | lew.ro |
| Cation Pool Method | Electrochemical generation of a stable cation followed by reaction with fluoride. | nih.gov |
| Applicability | Fluorination of electron-rich aromatic and heteroaromatic compounds. | nih.gov |
Hypervalent Iodine Reagents in Fluorine Introduction
Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis, particularly for the introduction of fluorine. nih.gov These reagents are attractive due to their mild reaction conditions and unique reactivity profiles. nih.gov
Intramolecular fluorocyclization is a powerful strategy for the simultaneous formation of a C-F bond and a heterocyclic ring. This approach often utilizes hypervalent iodine reagents to mediate the cyclization of an unsaturated precursor bearing a nucleophilic group. For the synthesis of benzofuranone derivatives, a suitably substituted phenol with an unsaturated side chain can undergo fluorocyclization.
Research has demonstrated that hypervalent iodine(III) reagents can facilitate the synthesis of various heterocycles through oxidative formation of C-O bonds. nih.govchim.it For example, the oxidation of phenolic compounds with reagents like (diacetoxyiodo)benzene (B116549) (DIB) can lead to intramolecular cyclization. nih.gov In the context of fluorocyclization, a hypervalent iodine(III) fluoride species, which can be generated in situ, would be required. This reactive species can activate an alkene or alkyne within the substrate, promoting a nucleophilic attack from the phenolic oxygen, followed by the introduction of a fluorine atom. This strategy has been successfully applied to the synthesis of fluorinated tetrahydrofurans and butyrolactones. chim.it
Fluoroiodane reagents are a specific class of hypervalent iodine(III) compounds containing a fluorine ligand. scienceopen.comle.ac.uk These reagents can act as electrophilic fluorine sources and have shown distinct reactivity compared to N-F reagents like Selectfluor. rsc.org A notable example is the stable and easy-to-handle fluoroiodane derived from 2-iodobenzoic acid, which has been used for the fluorocyclization of unsaturated oximes and hydrazones to produce novel fluorinated heterocycles. scienceopen.comle.ac.ukrsc.org
The activation of the fluoroiodane reagent, often with a silver salt like AgBF₄ or through hydrogen bonding with a solvent like hexafluoroisopropanol (HFIP), is crucial for its reactivity. le.ac.ukrsc.org This activation generates a more electrophilic iodine center, which can then participate in the fluorination of a substrate. While direct applications of fluoroiodane reagents for the synthesis of 7-fluoro-6-iodobenzo[b]furan-3(2H)-one are not explicitly documented, their proven utility in fluorocyclization reactions makes them a highly relevant and promising tool for accessing such complex fluorinated heterocycles. scienceopen.comle.ac.ukrsc.org The synthesis of fluorinated lactones has been achieved using a fluoroiodane reagent, demonstrating its capability to form fluorinated oxygen-containing heterocycles. rsc.org
Table 3: Applications of Hypervalent Iodine Reagents in Fluorination
| Reagent Type | Application | Key Features | Reference |
| In situ generated I(III)-F | Intramolecular Fluorocyclization | Simultaneous C-F bond and heterocycle formation. | chim.it |
| Fluoroiodane | Fluorocyclization of unsaturated oximes/hydrazones | Stable, easy-to-handle reagent; unique reactivity. | scienceopen.comle.ac.ukrsc.org |
| Fluoroiodane | Synthesis of fluorinated lactones | Demonstrates formation of fluorinated O-heterocycles. | rsc.org |
Building Block Strategies Utilizing Pre-fluorinated Precursors
A cornerstone of modern synthetic strategy involves the use of readily available, pre-functionalized starting materials, commonly known as building blocks. enamine.net For the synthesis of fluorinated targets like 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one, employing precursors that already contain the fluorine atom is often more efficient than attempting a late-stage fluorination, which can be challenging. anr.fr Fluorinated building blocks are widely used in the synthesis of pharmaceuticals and agrochemicals, as the inclusion of fluorine can significantly alter a molecule's physical and biological properties. ossila.com
The synthesis of the target compound can be envisioned starting from a pre-fluorinated phenol derivative. For instance, a substituted 2-aminophenol (B121084) or a 2-halophenol containing a fluorine atom at the requisite position could serve as the foundational building block. The benzofuranone core is then constructed from this precursor through various cyclization strategies. This approach leverages the high availability of diverse fluorinated aromatic compounds. nih.gov The key advantage is that it circumvents the often harsh conditions and regioselectivity issues associated with direct fluorination of the benzofuranone skeleton. The fluorine atom, being the most electronegative element, can influence the reactivity of the aromatic ring, a factor that must be considered in subsequent iodination steps.
Regioselective Iodination Strategies for Benzofuranone Derivatives
The introduction of an iodine atom at a specific position on the benzofuranone ring is a critical step. The choice of iodination method is dictated by the nature of the substrate and the desired regiochemical outcome. Both transition-metal-catalyzed and electrophilic iodination protocols have been developed to achieve this transformation.
Palladium-Catalyzed C-I Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net While often used to couple aryl halides with other fragments, palladium catalysis can also be harnessed to forge C-I bonds, particularly in complex, multi-functionalized systems.
A highly regioselective method for synthesizing 7-iodinated benzofuran derivatives involves a palladium-catalyzed tandem reaction between a polyiodoarene and a benzylketone. researchgate.net Specifically, the reaction of a 1,2,3-triiodoarene with a benzylketone derivative initiates with an α-arylation at the least sterically hindered iodine position (C2) of the triiodoarene. researchgate.net This is followed by an intramolecular O-arylation that proceeds at the adjacent, most active C1 position, leading to the formation of the furan (B31954) ring and retaining the iodine atom at the C7 position of the resulting benzofuran. researchgate.net
This domino process is remarkably efficient and demonstrates high regioselectivity, providing a direct route to 7-iodobenzofurans from simple precursors. researchgate.net The reaction tolerates a range of substituents on both the arene and ketone components.
Table 1: Examples of Pd-Catalyzed Tandem Arylation for 7-Iodobenzofuran Synthesis Data sourced from a study on the regioselective synthesis of 7-iodobenzo[b]furan derivatives. researchgate.net
| 1,2,3-Triiodoarene Substrate | Benzylketone Substrate | Product Yield |
| 1,2,3-Triiodobenzene | Benzyl (B1604629) methyl ketone | 85% |
| 5-Methyl-1,2,3-triiodobenzene | Benzyl methyl ketone | 82% |
| 5-Fluoro-1,2,3-triiodobenzene | 4-Methoxybenzyl methyl ketone | 78% |
When a precursor molecule contains multiple different halogen atoms, achieving selective functionalization at one site over another is a significant synthetic challenge. This is known as chemoselectivity. In the context of synthesizing 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one, a precursor might contain both fluorine and another halogen, such as bromine.
Research has shown that different metal catalysts can selectively activate different carbon-halogen bonds. beilstein-journals.org For instance, a palladium catalyst might selectively couple a C-Br bond while leaving a C-F bond intact. Conversely, a nickel catalyst has been shown to activate aromatic C-F bonds under specific conditions. beilstein-journals.org This orthogonal reactivity allows for a programmed, stepwise functionalization of a polyhalogenated aromatic ring. A potential strategy for the target molecule could involve a precursor such as 7-fluoro-6-bromobenzo[b]furan-3(2H)-one. A Finkelstein reaction or a palladium-catalyzed halogen exchange could then be employed to chemoselectively convert the more reactive C-Br bond to a C-I bond, leaving the robust C-F bond untouched.
Electrophilic Iodination Protocols
Direct electrophilic iodination is a classical and widely used method for introducing iodine onto aromatic rings. mdpi.com This approach typically involves an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), often activated by an acid or an oxidizing agent. organic-chemistry.org The regioselectivity of the reaction is governed by the electronic and steric effects of the substituents already present on the aromatic ring.
For a substrate like 7-fluorobenzo[b]furan-3(2H)-one, the fluorine atom and the carbonyl group's electronic effects would direct the incoming electrophile. The reaction can be performed under neutral and mild conditions using reagents like a combination of mercury(II) oxide and iodine, which has been shown to be effective for the iodination of various benzocyclic compounds. imperial.ac.uk Alternatively, electrochemical methods can generate highly reactive iodinating species like hypoiodous acid (HIO) in situ, offering a green and controllable approach to iodination. nih.gov
Table 2: Common Reagents for Electrophilic Iodination
| Reagent System | Typical Conditions | Notes |
| I₂ / Oxidizing Agent (e.g., HNO₃, H₂O₂) | Acidic media | Powerful but can lack selectivity and produce byproducts. mdpi.com |
| N-Iodosuccinimide (NIS) / Acid Catalyst (e.g., TFA) | Anhydrous solvent | Mild conditions, good for activated and moderately deactivated rings. organic-chemistry.org |
| I₂ / HgO | Neutral, mild conditions | Avoids strong acids, easy work-up. imperial.ac.uk |
| KI / (NH₄)₂S₂O₈ | Aqueous media | Green chemistry approach, generates I₂ in situ. mdpi.com |
Integrated Synthetic Pathways for 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one
The synthesis of 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one requires the integration of the strategies discussed above into a coherent multi-step sequence. A plausible synthetic pathway would commence with a pre-fluorinated precursor to ensure the correct placement of the fluorine atom.
Proposed Synthetic Route:
Start with a Pre-fluorinated Phenol: A suitable starting material would be 3-fluoro-2-methoxyphenol. The methoxy (B1213986) group serves as a masked hydroxyl for later cyclization.
Introduction of the Acetic Acid Sidechain: The phenol would undergo a reaction to introduce an acetic acid or ester moiety at the ortho position to the hydroxyl group (after deprotection of the methoxy group), for example, through an O-alkylation followed by a Claisen rearrangement or direct C-acylation. This would form a precursor like (4-fluoro-5-hydroxy-2-methoxyphenyl)acetic acid.
Cyclization to Form the Benzofuranone Ring: The resulting phenoxyacetic acid derivative would be cyclized under acidic conditions (e.g., using polyphosphoric acid or trifluoroacetic acid) to form 7-fluorobenzo[b]furan-3(2H)-one. oregonstate.edu
Regioselective Iodination: The final and key step is the iodination at the C6 position. Given the presence of the C7-fluoro substituent, an electrophilic iodination would be directed to the C6 position. Using a mild and selective iodinating agent, such as N-iodosuccinimide (NIS) with a catalytic amount of a strong acid, would likely afford the desired 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one with high regioselectivity. organic-chemistry.org
This integrated pathway combines the reliability of a building block approach for the fluorine placement with a well-established regioselective electrophilic iodination to complete the synthesis of the target polyhalogenated benzofuranone.
Sequential Halogenation and Cyclization Methodologies
A primary and versatile approach to constructing 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one involves a multi-step sequence characterized by the initial preparation of a suitably substituted precursor followed by intramolecular cyclization. A logical pathway commences with a fluorinated aromatic starting material, proceeds through regioselective iodination, and culminates in the formation of the benzofuranone ring.
A plausible synthetic route begins with the commercially available 3-fluoro-4-iodophenol. This starting material possesses the requisite fluoro and iodo substituents in the correct relative positions for the target molecule. The subsequent critical step is the introduction of a two-carbon unit at the ortho position to the hydroxyl group, which will ultimately form the heterocyclic portion of the benzofuranone. This can be achieved through the synthesis of 2-(3-Fluoro-4-iodophenyl)acetic acid. While the direct synthesis of this specific acetic acid derivative is not widely documented, analogous syntheses of substituted phenylacetic acids are well-established. For instance, methods involving the conversion of a corresponding benzyl halide or aniline (B41778) precursor can be envisaged.
With the key intermediate, 2-(3-Fluoro-4-iodophenyl)acetic acid, in hand, the final and pivotal step is the intramolecular cyclization to yield 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one. The intramolecular Friedel-Crafts-type acylation of phenylacetic acids is a common method for the synthesis of benzofuran-3(2H)-ones. However, modern advancements have led to more efficient catalytic systems. Notably, palladium(II)-catalyzed C-H activation of phenylacetic acids followed by intramolecular C-O bond formation presents a powerful strategy for the synthesis of benzofuranones. nih.gov This reaction can even be rendered enantioselective, providing access to chiral benzofuranones. nih.gov The general transformation is depicted in the following scheme:
A general scheme for the Pd(II)-catalyzed synthesis of benzofuranones from phenylacetic acids.This methodology exhibits broad substrate scope, tolerating a variety of substituents on the aromatic ring. nih.gov Therefore, the application of these conditions to 2-(3-Fluoro-4-iodophenyl)acetic acid is expected to provide the desired 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one.
An alternative sequential approach involves the regioselective synthesis of a 7-iodobenzo[b]furan followed by subsequent functionalization. For example, a highly regioselective tandem α-arylation/intramolecular O-arylation of 5-substituted-1,2,3-triiodobenzenes with benzylketones has been reported to yield 7-iodobenzo[b]furan derivatives. This method, however, leads to a fully aromatic benzofuran ring system rather than the desired benzofuran-3(2H)-one core.
One-Pot Strategies for Multi-Functionalized Benzofuranones
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste generation, and operational simplicity by combining multiple reaction steps into a single procedural sequence without the isolation of intermediates. The development of one-pot methods for the synthesis of polyhalogenated benzofuranones is an active area of research.
A general and effective one-pot procedure for the preparation of substituted benzofurans starts from halogenated phenols. dtu.dk This strategy can be adapted for the synthesis of benzofuranones. For instance, the reaction of a phenol with an α-haloketone is a direct route to benzofurans, and with appropriate choice of reagents and conditions, can likely be tailored to produce benzofuranones. A one-step regioselective synthesis of benzofurans from phenols and α-haloketones promoted by titanium tetrachloride has been reported, which combines a Friedel-Crafts-like alkylation and intramolecular cyclodehydration. rsc.org
Various one-pot methods for the synthesis of benzofuran systems have been developed, which could potentially be modified for benzofuranone synthesis. These include heteroannulation reactions of benzoquinones and palladium-catalyzed enolate arylation with o-bromophenols. oregonstate.edu The latter is particularly relevant as it demonstrates the formation of the benzofuran ring from a halogenated phenol in a single pot.
The following table summarizes some one-pot approaches to benzofuran and benzofuranone synthesis that could be conceptually applied to the synthesis of polyhalogenated derivatives.
| Starting Materials | Reagents and Conditions | Product Type |
| Halogenated Phenols | Acetylene derivatives, Pd catalyst, base | Benzofurans |
| Phenols, α-Haloketones | TiCl4 | Benzofurans |
| Benzoquinones, Cyclohexanones | Acetic Acid | Benzofurans |
| o-Bromophenols, Ketones | Pd catalyst, base | Benzofurans |
Mechanochemical Synthesis Approaches
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based synthesis. These reactions are often performed in the solid state or with minimal solvent (liquid-assisted grinding), leading to reduced waste, shorter reaction times, and sometimes unique reactivity and selectivity.
The application of mechanochemistry to the synthesis of halogenated heterocyclic compounds is a growing field. Reviews on the mechanochemical synthesis of organohalogen compounds highlight its potential for creating complex molecules in an environmentally benign manner. The goals of mechanochemical halogenation include atom-economic reactions, the use of non-hazardous reagents, and the application of multicomponent reactions to prepare complex halogenated compounds.
While specific examples of the mechanochemical synthesis of 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one are not yet reported, the principles of this methodology suggest its applicability. For instance, the halogenation of phenols using N-halosuccinimides under ball-milling conditions is a known transformation. A potential mechanochemical route to the target molecule could involve the co-grinding of 7-fluorobenzo[b]furan-3(2H)-one with an iodinating agent such as N-iodosuccinimide. The challenge in this approach would be to control the regioselectivity of the iodination to favor the 6-position.
Alternatively, a multicomponent mechanochemical reaction could be envisioned, where a fluorophenol, a suitable two-carbon building block, and halogenating agents are combined in a ball mill. The mechanical energy would drive the sequential reactions of alkylation, halogenation, and cyclization. The development of such a process would represent a significant advancement in the efficient and sustainable synthesis of polyhalogenated benzofuranones.
The following table outlines some general mechanochemical reactions relevant to the synthesis of halogenated organic compounds.
| Reaction Type | Substrates | Reagents |
| Halogenation | Phenols, Anilines | N-Halosuccinimides |
| Halogenation | Azobenzenes | N-Halosuccinimides, Pd(II) catalyst |
| Fluorination | β-Ketoesters | NFSI, Cu(OTf)2 |
The continued exploration of these synthetic methodologies will undoubtedly lead to more efficient and selective routes to 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one and other valuable polyhalogenated benzofuranones, paving the way for further investigations into their chemical and biological properties.
Mechanistic Investigations and Computational Studies of Halogenated Benzofuranone Reactions
Mechanistic Insights into Benzofuranone Ring Formation
The construction of the benzofuranone ring can be achieved through various synthetic strategies, primarily categorized into metal-mediated and metal-free reactions. Each approach possesses distinct mechanistic pathways that influence reaction outcomes.
Transition-metal catalysis is a cornerstone in the synthesis of benzofuran (B130515) scaffolds. nih.gov Metals such as palladium, copper, rhodium, and nickel are frequently employed to facilitate the formation of the heterocyclic ring. nih.govorganic-chemistry.org
Palladium-Catalyzed Syntheses: Palladium catalysts are widely used for constructing benzofuran rings through processes like Sonogashira coupling followed by intramolecular cyclization. nih.gov A typical cycle may involve the palladium-catalyzed coupling of an o-iodophenol with a terminal alkyne. nih.gov Another significant palladium-catalyzed pathway is the carbonylative intramolecular synthesis from 2-hydroxybenzyl alcohols, using formic acid as a carbon monoxide source, to yield benzofuran-2(3H)-ones. rsc.org Mechanistic studies suggest that some palladium-catalyzed oxidative arylations of benzofuran can proceed through a Pd(II)/Pd(IV) mechanism, particularly when certain heteropoly acid oxidants are used. uri.edu
Copper-Catalyzed Syntheses: Copper-catalyzed reactions offer an effective alternative for benzofuranone synthesis. One common mechanism involves the copper-mediated oxidative annulation of phenols and unactivated internal alkynes. rsc.org Mechanistic investigations suggest a pathway involving a reversible electrophilic carbocupration of the phenol (B47542), followed by alkyne insertion and cyclization. rsc.org Copper catalysts, often in conjunction with ligands like 1,10-phenanthroline, can also mediate decarboxylative intramolecular couplings to form the benzofuran ring. organic-chemistry.org One-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst have also been developed. nih.gov
Rhodium- and Nickel-Catalyzed Syntheses: Rhodium catalysts can be used for the C-H activation and annulation of substrates like N-benzoxyacetamides with 1,3-diynes to form the benzofuran ring. nih.gov The mechanism proceeds through C-H activation, migratory insertion, protonation, and intramolecular substitution. nih.gov Nickel-catalyzed methods include the intramolecular nucleophilic addition of aryl halides to aryl ketones. organic-chemistry.org
| Metal Catalyst | Reaction Type | Key Mechanistic Steps | Reference |
|---|---|---|---|
| Palladium | Sonogashira Coupling/Cyclization | Oxidative addition, transmetalation, reductive elimination, intramolecular cyclization | nih.gov |
| Palladium | Carbonylative Cyclization | CO generation, oxidative addition, carbonylation, reductive elimination | rsc.org |
| Copper | Oxidative Annulation | Electrophilic carbocupration, alkyne insertion, cyclization | rsc.orgrsc.org |
| Rhodium | C-H Activation/Annulation | C-H activation, migratory insertion, intramolecular substitution | nih.gov |
| Nickel | Intramolecular Nucleophilic Addition | Oxidative addition, nucleophilic attack, reductive elimination | organic-chemistry.org |
Metal-free approaches for benzofuranone synthesis are gaining traction due to their environmental benefits and avoidance of metal contamination in products. These methods often rely on classic organic reactions and unique reagent reactivities.
One prominent metal-free pathway involves the use of hypervalent iodine reagents to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org Another strategy is the transition-metal-free synthesis of C3-arylated benzofurans from phenols and benzothiophene (B83047) S-oxides, which proceeds through an interrupted Pummerer reaction followed by a numberanalytics.comnumberanalytics.com sigmatropic rearrangement. manchester.ac.uk
The Truce-Smiles rearrangement has also been employed in a metal-free context for biaryl synthesis, where aryl sulfonamides add to a benzyne (B1209423) intermediate, followed by rearrangement and sulfur dioxide extrusion. nih.govresearchgate.net A plausible mechanism for the formation of a benzofuran ring under metal-free conditions can involve a Smiles rearrangement, where a nucleophilic aromatic substitution provides an intermediate that subsequently cyclizes. nih.govresearchgate.net Base-catalyzed condensations, for instance between o-hydroxyphenones and 1,1-dichloroethylene, can also yield functionalized benzofurans. organic-chemistry.org
The choice of catalyst and accompanying ligands is critical in dictating the efficiency, regioselectivity, and chemoselectivity of metal-mediated benzofuranone syntheses.
In palladium-catalyzed reactions, phosphine (B1218219) ligands are commonly used. libretexts.org The steric and electronic properties of the phosphine can influence the reaction's progress; dissociation of a phosphine ligand is often a prerequisite to create a coordinatively unsaturated metal center that can enter the catalytic cycle. libretexts.org The use of bulky ligands like P(tBu)₃ can alter the regioselectivity of coupling reactions. nih.gov In some cases, phosphine oxides, traditionally considered poor ligands, can act as stabilizing agents for palladium catalysts, preventing decomposition and maintaining catalytic activity. nih.gov
For rhodium-catalyzed reactions, additives can completely switch the chemoselectivity. For example, in the annulation between salicylaldehydes and diazo compounds, using AgNTf₂ as an additive favors the formation of benzofurans, whereas adding AcOH leads to chromones. organic-chemistry.org The ligand can also control the outcome; in palladium-catalyzed cycloadditions of benzofuran-derived azadienes, a chiral P,N-ligand can lead to [4+4] cycloaddition products, while a chiral P,P-ligand can switch the pathway to [2+4] cycloaddition.
| Catalyst System | Ligand/Additive | Effect | Reference |
|---|---|---|---|
| Palladium | Bulky Phosphines (e.g., P(tBu)₃) | Controls regioselectivity in coupling reactions | nih.gov |
| Palladium | Phosphine Oxides | Stabilizes catalyst, prevents decomposition | nih.gov |
| Rhodium(III) | AgNTf₂ vs. AcOH | Switches chemoselectivity between benzofurans and chromones | organic-chemistry.org |
| Copper | 1,10-Phenanthroline | Facilitates decarboxylative C-O coupling | organic-chemistry.org |
Mechanistic Understanding of Regioselective Halogenation
The synthesis of 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one requires precise control over two distinct halogenation steps. The mechanisms governing the regioselectivity of fluorination and iodination are critical for achieving the desired substitution pattern.
Electrophilic fluorination introduces a fluorine atom into a molecule using an electrophilic fluorine source. wikipedia.orgnumberanalytics.com Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are commonly used due to their stability and safety. wikipedia.orgnumberanalytics.com
The precise mechanism of electrophilic fluorination remains a subject of debate, with evidence supporting both a polar, two-electron Sₙ2-type process and a single-electron transfer (SET) pathway. wikipedia.org
Sₙ2-type Mechanism: In this pathway, the nucleophilic substrate attacks the electrophilic fluorine atom, displacing the nitrogen-containing leaving group in a single concerted step. Studies on the fluorination of enol esters with Selectfluor suggest a polar two-electron process that proceeds via an oxygen-stabilized carbenium ion intermediate. nih.gov
Single-Electron Transfer (SET) Mechanism: This alternative mechanism involves an initial electron transfer from the nucleophile to the fluorinating agent, generating a radical cation and a fluorine radical. These intermediates then combine to form the fluorinated product. Some studies suggest that the fluorination of certain substrates, like stilbenes, with Selectfluor proceeds via an SET/fluorine atom transfer mechanism. wikipedia.org
For a substrate like a benzofuranone, fluorination would likely occur on the aromatic ring. The regioselectivity would be dictated by the directing effects of the existing substituents. The fluorination of phenols can be achieved with high para-selectivity using I(I)/I(III) catalysis, which generates a fluorinated cyclohexadienone intermediate. rsc.orgnih.gov
The introduction of an iodine atom onto the fluorinated benzofuranone ring is an electrophilic aromatic substitution reaction. The position of iodination is determined by the combined directing effects of the substituents already present on the aromatic ring: the fluorine atom and the fused furanone ring system. organicchemistrytutor.comyoutube.comsavemyexams.com
Fluorine: As a halogen, fluorine is a weakly deactivating but ortho-, para-directing group. libretexts.org This is due to a balance between its strong electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+R).
Benzofuranone Ring: The acylated oxygen and the carbonyl group within the furanone ring act as electron-withdrawing groups, deactivating the aromatic ring towards electrophilic attack. Deactivating groups are typically meta-directors. savemyexams.comlibretexts.org
In the case of a 7-fluorobenzo[b]furan-3(2H)-one precursor, the C6 position is ortho to the activating fluorine atom and meta to the deactivating groups of the furanone ring. The powerful ortho-, para-directing effect of the fluorine atom would likely dominate, directing the incoming iodine electrophile to the C6 position. This is consistent with general principles of electrophilic substitution on substituted aromatic compounds, where activating groups generally control the regiochemical outcome. organicchemistrytutor.comsavemyexams.com Various iodination reagents can be employed, with some, like those based on silver salts, offering specific regioselectivity for halogenated aromatic compounds. nih.gov
Activation Modes in Hypervalent Iodine Chemistry
While 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one is an aryl iodide (Iodine I), it serves as a crucial precursor for the in-situ or ex-situ generation of hypervalent iodine (HVI) species (Iodine III or V), which are potent reagents in organic synthesis. The reactivity of these species is unlocked through specific activation modes that enhance the electrophilicity of the iodine center. cardiff.ac.uknih.gov
Common activation strategies applicable to precursors like 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one include:
Lewis Acid Activation: The most prevalent method involves the use of Lewis acids, such as Boron trifluoride etherate (BF₃·OEt₂). cardiff.ac.ukbeilstein-journals.org The Lewis acid coordinates to a ligand on the hypervalent iodine species (e.g., an acetate (B1210297) or oxide ligand on a derivative formed from the starting compound), increasing the iodine's electrophilicity and promoting ligand exchange or reductive elimination. cardiff.ac.uk For instance, the activation of a benziodoxole derivative by BF₃·OEt₂ is a key step in initiating reactions like alkynylations or peroxidations. cardiff.ac.uk
Brønsted Acid or H-Bonding Activation: Protic sources can activate HVI reagents through protonation or hydrogen bonding. beilstein-journals.org This interaction increases the leaving group ability of the ligands attached to the iodine, facilitating subsequent nucleophilic attack or cyclization reactions. beilstein-journals.org
Ligand Exchange: The direct reaction of an iodoarene with an oxidizing agent in the presence of new ligands can generate a desired HVI reagent. nih.gov For example, the oxidation of an iodoarene can be followed by ligand exchange to install groups capable of being transferred in a subsequent reaction. nih.gov The exceptional leaving group ability of the λ³-iodane moiety stems from the facile and energetically favorable reductive process that generates the monovalent iodine compound. cardiff.ac.uk
These activation methods convert the relatively unreactive C-I bond of the precursor into a highly reactive functional group, enabling a wide array of chemical transformations such as spirocyclization or the introduction of nucleophiles. beilstein-journals.orgbeilstein-journals.org
Computational Chemistry and Theoretical Modeling
Computational chemistry provides indispensable tools for elucidating the complex reactivity patterns of polyhalogenated molecules like 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one. Theoretical models can predict reaction outcomes, explain selectivity, and characterize transient intermediates and transition states that are difficult to observe experimentally.
Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States
Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying reaction mechanisms. For a molecule such as 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one, DFT calculations are employed to determine key energetic parameters that govern its reactivity, particularly in processes like metal-catalyzed cross-coupling reactions.
Two critical factors that determine which halogen atom (fluorine or iodine) reacts preferentially are the Carbon-Halogen (C-X) bond dissociation energy (BDE) and the energy of the transition state for a given reaction pathway (e.g., oxidative addition to a palladium catalyst). acs.org DFT calculations can provide reliable estimates for these values. Generally, the C-I bond is significantly weaker than the C-F bond, suggesting a thermodynamic preference for reactions at the iodine-substituted position. DFT can quantify this difference and model the transition state structures and their associated activation energies (ΔG‡).
Table 1: Illustrative DFT-Calculated Energetic Data for a Generic Cross-Coupling Reaction
| Parameter | C-I Bond (at C6) | C-F Bond (at C7) |
| Relative Bond Dissociation Energy (kcal/mol) | 0 | +45 |
| Calculated Activation Energy (ΔG‡) (kcal/mol) | 15.2 | 29.8 |
Note: The values in this table are illustrative, based on general principles for polyhalogenated aromatics, and represent the type of data obtained from DFT calculations. The lower activation energy for the C-I bond indicates a strong kinetic preference for reaction at this site.
DFT calculations have also been instrumental in supporting proposed mechanisms for reactions involving hypervalent iodine, where the specific arrangement of a catalyst and substrates influences the reaction's stereochemistry. beilstein-journals.org
Molecular Electron Density Theory (MEDT) for Regioselectivity Prediction
Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity, positing that the capacity for electron density to change, rather than ground-state properties alone, dictates reaction outcomes. wuxibiology.com MEDT is particularly useful for analyzing polar reactions, where regioselectivity arises from the most favorable two-center interaction between a nucleophile and an electrophile. wuxibiology.com
In the context of 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one, MEDT would analyze the electrophilic and nucleophilic character of different sites on the molecule. This is achieved by calculating conceptual DFT-derived indices such as Parr functions, which identify the most electrophilic and nucleophilic centers within a molecule. wuxibiology.com For a reaction involving a nucleophilic attack on the benzofuranone ring, MEDT would predict that the attack will occur at the site with the highest electrophilic character, which is influenced by the electron-withdrawing effects of the halogen and carbonyl groups. This analysis can definitively explain why one position is favored over another, providing a more nuanced picture than simple steric or electronic arguments.
Molecular Orbital Theory Calculations for Reaction Pathways
Molecular Orbital (MO) theory provides fundamental insights into chemical bonding and reactivity by analyzing the interactions between frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgfsu.edu The principles of MO theory state that the number of molecular orbitals formed equals the number of atomic orbitals combined, resulting in lower-energy bonding orbitals and higher-energy antibonding orbitals. fsu.eduyoutube.com
For polyhalogenated systems, the regioselectivity of reactions like palladium-catalyzed cross-couplings is not solely dependent on bond strength but is also governed by FMO interactions. acs.org Specifically, the reaction often occurs at the carbon atom that has the largest coefficient (lobe) in the molecule's LUMO, as this site has the strongest interaction with the HOMO of the catalyst (e.g., a Pd(0) species). acs.orgwuxibiology.com
In 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one, MO calculations would be used to determine the energies and coefficients of the LUMO at both the C-I and C-F positions. It is typical for the LUMO lobe to be significantly larger on the carbon attached to the more reactive halogen (iodine), which facilitates the oxidative addition step. acs.orgwuxibiology.com
Table 2: Representative Molecular Orbital Coefficients for Frontier Orbitals
| Atomic Position | LUMO Coefficient | LUMO+1 Coefficient |
| C6 (C-I) | 0.48 | -0.15 |
| C7 (C-F) | 0.09 | 0.35 |
Note: These values are hypothetical but illustrate a typical finding where the LUMO is localized primarily on the carbon bound to iodine, making it the kinetically favored site for reaction with a nucleophilic catalyst. The bond order, calculated from the number of bonding and antibonding electrons, can also be used to assess bond strength and stability. youtube.comyoutube.com
Predictive Modeling of Reactivity and Selectivity in Polyhalogenated Systems
Building on computational data, predictive models can forecast the reactivity and site selectivity for broad classes of compounds. researchgate.netxenosite.org For polyhalogenated heterocycles, quantitative structure-reactivity models, often in the form of multivariate linear regression (MLR) models, have been developed to predict rates of reactions like oxidative addition. researchgate.net
These models integrate multiple molecular descriptors calculated from DFT and MO theory, such as:
Carbon-Halogen Bond Dissociation Energy (BDE) acs.org
LUMO energy and MO coefficients acs.orgwuxibiology.com
Infrared (IR) stretching frequencies of C-X bonds wuxibiology.com
Steric parameters
By correlating these descriptors with experimentally observed reaction rates and selectivities for a training set of molecules, a predictive algorithm can be formulated. researchgate.netresearchgate.net Such a model could accurately predict that for 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one, a Suzuki or Stille cross-coupling reaction would occur selectively at the C-I bond over the C-F bond. acs.org These models are powerful tools in synthesis design, allowing chemists to anticipate reaction outcomes for complex substrates without the need for extensive experimentation. researchgate.net
Advanced Academic Applications and Derivatization Strategies for 7 Fluoro 6 Iodobenzo B Furan 3 2h One
7-Fluoro-6-iodobenzo[b]furan-3(2H)-one as a Versatile Synthetic Intermediate
The inherent reactivity of 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one, particularly the presence of the iodo group, positions it as a critical starting material for the construction of more elaborate molecular architectures. Its utility as a synthetic intermediate is rooted in its ability to participate in a wide array of chemical transformations, leading to novel heterocyclic frameworks and complex organic scaffolds.
Precursor for Novel Heterocyclic Frameworks
The benzo[b]furan-3(2H)-one skeleton is a privileged scaffold found in numerous biologically active compounds and natural products. The presence of the iodine atom at the 6-position of 7-fluoro-6-iodobenzo[b]furan-3(2H)-one provides a reactive site for the introduction of various substituents, which can be followed by cyclization reactions to form new heterocyclic rings fused to the benzofuran (B130515) core. For instance, palladium-catalyzed coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, can be employed to introduce alkynyl, aryl, or vinyl groups at the C-6 position. These newly introduced functional groups can then undergo intramolecular cyclization to generate a diverse range of polycyclic heterocyclic systems. The fluorine atom at the 7-position can modulate the electronic properties and metabolic stability of the resulting frameworks.
The reactions of benzo[b]furan-3(2H)-ones with various reagents can lead to the formation of pyran-fused systems. For example, the reaction of 6-methoxybenzo[b]furan-3(2H)-one with 2-aryl-1,1-dicyanoethylenes results in the formation of substituted 2-amino-4-aryl-1,3-dicyano-7-methoxydibenzo[b,d]pyrans. nih.gov This suggests that 7-fluoro-6-iodobenzo[b]furan-3(2H)-one could undergo similar transformations, leading to novel fluorinated and iodinated dibenzo[b,d]pyran derivatives.
Building Block for Complex Organic Scaffolds
Beyond the synthesis of fused heterocyclic systems, 7-fluoro-6-iodobenzo[b]furan-3(2H)-one serves as a valuable building block for the assembly of complex organic scaffolds. The ability to selectively functionalize the C-6 position via the iodo group allows for the stepwise construction of intricate molecular architectures. For example, iterative cross-coupling reactions can be used to append multiple functionalities, leading to highly substituted benzofuranone derivatives.
The controlled synthesis of 2- and 3-substituted benzo[b]furans from 1-(2-hydroxyphenyl)-2-chloroethanones highlights the versatility of the benzofuranone core in generating diverse substitution patterns. nih.govorganic-chemistry.org By analogy, the carbonyl group of 7-fluoro-6-iodobenzo[b]furan-3(2H)-one can be targeted for various transformations, such as aldol (B89426) condensations, Wittig reactions, and reductions, to introduce further complexity at the C-3 position. This, combined with the reactivity at the C-6 position, allows for a multi-directional approach to scaffold diversification.
Enabling Access to Diverse Functionalization Patterns
The dual halogenation of 7-fluoro-6-iodobenzo[b]furan-3(2H)-one provides a unique platform for achieving diverse functionalization patterns. The significant difference in the reactivity of the C-I and C-F bonds allows for selective transformations. The C-I bond is readily susceptible to palladium-catalyzed cross-coupling reactions, while the C-F bond is generally more robust and requires harsher conditions for cleavage or substitution. This differential reactivity enables a stepwise functionalization strategy.
For instance, the iodo group can be replaced with a variety of substituents using standard cross-coupling protocols. The resulting fluorinated benzofuranone derivative can then be subjected to further transformations targeting other positions on the molecule or, under specific conditions, the C-F bond itself. This orthogonal reactivity is highly desirable in the synthesis of complex molecules where precise control over the introduction of functional groups is paramount.
Derivatization for Exploration in Materials Science
The unique electronic properties conferred by the fluorine and iodine substituents make 7-fluoro-6-iodobenzo[b]furan-3(2H)-one an attractive starting material for the development of novel organic materials. Derivatization of this core can lead to compounds with tailored optical and electronic properties suitable for a range of applications in materials science.
Components for Organic Electronic Materials
Substituted benzofurans are known to be components of organic electronic materials. The introduction of fluorine atoms into organic molecules can significantly impact their electronic properties, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a crucial factor in the design of organic semiconductors. The electron-withdrawing nature of fluorine can lead to lower HOMO levels, which can improve the air stability of the material.
The iodo group in 7-fluoro-6-iodobenzo[b]furan-3(2H)-one serves as a versatile handle for introducing extended π-conjugated systems through cross-coupling reactions. By coupling this building block with various aromatic and heteroaromatic units, it is possible to synthesize novel π-conjugated materials. These materials could find applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Advanced Functional Materials Development
The derivatization of 7-fluoro-6-iodobenzo[b]furan-3(2H)-one can also lead to the development of other advanced functional materials. For example, the introduction of specific functional groups could lead to materials with interesting liquid crystalline properties or non-linear optical (NLO) activity. The polarity induced by the C-F bond can be a key factor in promoting desirable intermolecular interactions for the formation of organized supramolecular structures.
Furthermore, the inherent reactivity of the benzofuranone core can be exploited to create polymeric materials. Polymerization of appropriately functionalized derivatives of 7-fluoro-6-iodobenzo[b]furan-3(2H)-one could lead to new classes of polymers with unique thermal, mechanical, and electronic properties.
Design of Fluorinated Catalysts
The strategic incorporation of fluorine atoms into catalyst structures can significantly influence their reactivity, selectivity, and stability. While direct applications of 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one in catalyst design are not yet extensively documented, its chemical functionalities offer a clear path for the synthesis of novel fluorinated ligands and catalysts. The iodo group at the 6-position is particularly amenable to derivatization through well-established palladium- or copper-catalyzed cross-coupling reactions. researchgate.net
One potential strategy involves the transformation of the iodo-substituent into a phosphine (B1218219) group, a common coordinating moiety in transition metal catalysts. This could be achieved through a multi-step sequence, for example, by converting the iodide to an amine or a hydroxyl group, which can then be further functionalized to introduce a phosphine ligand. The resulting fluorinated phosphine ligand could be complexed with various transition metals, such as palladium, rhodium, or gold, to generate catalysts for a range of organic transformations.
The fluorine atom at the 7-position is expected to exert a strong electron-withdrawing effect, which would modulate the electron density of the aromatic ring and, consequently, the electronic properties of the resulting catalyst. This can have a profound impact on the catalytic cycle, potentially enhancing the rate of reductive elimination or altering the regioselectivity of a reaction. Furthermore, the presence of fluorine can enhance the thermal and oxidative stability of the catalyst. nih.gov
Table 1: Potential Fluorinated Catalyst Structures Derived from 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one
| Catalyst Structure | Potential Application | Rationale for Fluorine Inclusion |
| Palladium complex with a phosphine ligand derived from 7-fluoro-benzo[b]furan-3(2H)-one | Cross-coupling reactions (e.g., Suzuki, Heck) | Enhances catalyst stability and modulates electronic properties of the metal center. |
| Chiral rhodium-phosphine complex | Asymmetric hydrogenation | The fluorine atom can influence the enantioselectivity of the reaction through steric and electronic effects. |
| Gold-catalyzed hydrofunctionalization | Activation of alkynes and allenes | The electron-withdrawing nature of fluorine can increase the electrophilicity of the gold center. |
Strategic Synthesis of Analogues for Fundamental Structure-Reactivity Relationship Studies
The systematic modification of the 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one scaffold allows for the exploration of structure-reactivity relationships (SAR), providing fundamental insights into how molecular structure influences chemical reactivity and biological activity. The dual halogenation of this compound provides two distinct points for diversification.
The iodine at the 6-position is a prime site for introducing a wide array of substituents using transition-metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net For instance, Suzuki coupling can be employed to introduce various aryl and heteroaryl groups, while Sonogashira coupling allows for the installation of alkynyl moieties. nih.gov Buchwald-Hartwig amination can be used to introduce substituted amines. These transformations enable the systematic variation of steric bulk and electronic properties at this position.
The ketone functionality in the furanone ring offers another avenue for derivatization. Aldol condensation with various aldehydes can introduce a range of substituted benzylidene groups at the 2-position, further expanding the chemical space of the analogues.
A library of analogues can be synthesized to systematically probe the effects of different substituents on the molecule's properties. For example, by keeping the substituent at the 6-position constant and varying the group at the 2-position, one can study the influence of the furanone ring substitution on reactivity. Conversely, varying the substituent at the 6-position while maintaining a constant group at the 2-position can elucidate the impact of substitution on the benzene (B151609) ring.
Table 2: Proposed Analogues of 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one for SAR Studies
| Analogue Structure | Synthetic Strategy | Investigated Relationship |
| 2-Benzylidene-7-fluoro-6-aryl-benzo[b]furan-3(2H)-one | Suzuki coupling at the 6-position followed by Aldol condensation at the 2-position. | Effect of aryl substituent at the 6-position on the reactivity of the exocyclic double bond. |
| 7-Fluoro-6-(alkynyl)benzo[b]furan-3(2H)-one | Sonogashira coupling at the 6-position. | Influence of the alkynyl group's electronic and steric properties on the furanone ring chemistry. |
| 6-Amino-7-fluorobenzo[b]furan-3(2H)-one derivatives | Buchwald-Hartwig amination at the 6-position. | Impact of nitrogen-containing substituents on the molecule's electronic properties and potential biological activity. |
| 2-Alkyl-7-fluorobenzo[b]furan-3(2H)-one derivatives | Grignard reaction at the carbonyl group followed by reduction. | Steric and electronic effects of alkyl groups at the 2-position on the stability and reactivity of the furanone ring. |
By correlating the structural modifications with observed changes in chemical reactivity or biological activity, a comprehensive understanding of the SAR for this class of compounds can be developed. nih.govnih.gov This knowledge is invaluable for the rational design of new molecules with tailored properties for applications in catalysis, materials science, and medicine.
Q & A
(Basic) What are the standard protocols for synthesizing 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one?
Methodological Answer:
Synthesis typically involves multi-step halogenation and cyclization strategies. A common approach includes:
Halogen Introduction : Sequential halogenation (fluorination and iodination) on a benzofuran precursor using reagents like Dess-Martin periodinane or Pd-mediated coupling .
Cyclization : Acid-catalyzed or oxidative cyclization to form the furanone ring. For example, oxidative cyclization of α-hydroxyenones using Pd(II) catalysts can yield structurally similar furan-3(2H)-one derivatives .
Purification : Column chromatography with solvents such as ethyl acetate/hexane mixtures is standard, followed by characterization via NMR and IR .
(Advanced) How can researchers address discrepancies in reported NMR data for halogenated benzofuranones?
Methodological Answer:
Contradictions in NMR data (e.g., chemical shifts for fluorinated vs. iodinated positions) arise from solvent effects, substituent electronic interactions, or stereochemistry. To resolve these:
- Comparative Analysis : Cross-reference and NMR data from multiple studies (e.g., Bolchi et al. (2020) vs. Radadiya & Shah (2015)) to identify solvent-dependent trends .
- Computational Validation : Use DFT calculations to predict chemical shifts and compare with experimental data, ensuring consistency in sample preparation (e.g., deuterated solvents, concentration) .
(Basic) What analytical techniques are recommended for characterizing 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : and NMR to confirm substituent positions and ring structure. For example, NMR can resolve fluorine coupling patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and halogen isotopic patterns.
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1690 cm) and halogen-related vibrations .
(Advanced) What strategies optimize regioselectivity in halogenation reactions of benzofuran derivatives?
Methodological Answer:
Regioselectivity challenges in introducing iodine/fluorine can be mitigated by:
- Directed Metalation : Use directing groups (e.g., boronic acids) to guide halogen placement. For example, 6-Bromo-2-fluoro-3-iodophenylboronic acid derivatives enable precise substitution .
- Catalytic Systems : Employ transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions. Pd(II)-mediated oxidative cyclization improves selectivity in forming fused rings .
- Temperature Control : Lower temperatures (-78°C) favor kinetic control, reducing side reactions .
(Basic) What safety precautions are necessary when handling 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one?
Methodological Answer:
- Environmental Hazard Mitigation : Classified under H410 (toxic to aquatic life). Avoid release via closed-system handling and use spill kits (e.g., absorbent materials for solids) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile intermediates.
- Waste Disposal : Follow local regulations (e.g., incineration for halogenated waste) and document disposal via SDS guidelines .
(Advanced) How can computational chemistry aid in predicting the reactivity of 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one?
Methodological Answer:
- Reactivity Modeling : Use DFT to calculate Fukui indices for electrophilic/nucleophilic sites. For example, iodine’s electron-withdrawing effect can be mapped to predict reaction hotspots .
- Thermodynamic Stability : Apply the Joback method for temperature-dependent Gibbs free energy analysis to assess stability under synthetic conditions (e.g., reflux in THF) .
- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to optimize reaction media for solubility and yield .
(Basic) What are the key challenges in purifying halogenated benzofuranones?
Methodological Answer:
- Chromatography Optimization : Use gradient elution (e.g., 5–50% ethyl acetate in hexane) to separate halogenated byproducts. Silica gel with 5% HO improves resolution for polar derivatives .
- Recrystallization : Select solvents like dichloromethane/hexane mixtures based on halogen polarity. Monitor via melting point analysis (e.g., mp 94–95°C for iodinated analogs) .
(Advanced) How to design experiments to study the environmental persistence of this compound?
Methodological Answer:
- Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C and monitor degradation via LC-MS. Halogens (I/F) may slow hydrolysis compared to non-halogenated analogs .
- Photolysis Assays : Use UV-Vis spectroscopy to track photodegradation under simulated sunlight. Iodine substituents may increase light absorption, accelerating breakdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
